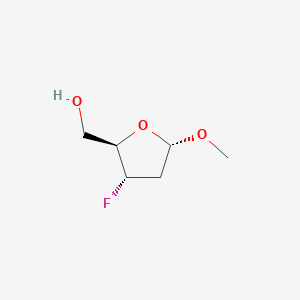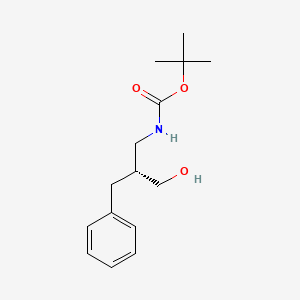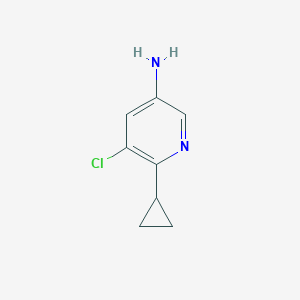
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of organic compounds known as indenes. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of two chlorine atoms on the phenyl ring and an amine group on the indene ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and cyclopentadiene.
Cyclization: The initial step involves a Diels-Alder reaction between 3,4-dichlorobenzaldehyde and cyclopentadiene to form a bicyclic intermediate.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Industrial production methods may involve continuous flow processes to ensure higher yields and purity. These methods often utilize catalysts and optimized reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) to form substituted derivatives
Major products formed from these reactions include various substituted indenes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties, this compound shares the dichlorophenyl group but differs in its overall structure and applications.
Triclocarban: An antibacterial agent with a similar dichlorophenyl group, but used primarily in personal care products.
The uniqueness of this compound lies in its indene structure, which imparts distinct chemical and biological properties compared to other dichlorophenyl-containing compounds.
Propriétés
Formule moléculaire |
C15H13Cl2N |
|---|---|
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C15H13Cl2N/c16-13-6-5-11(9-14(13)17)15(18)8-7-10-3-1-2-4-12(10)15/h1-6,9H,7-8,18H2 |
Clé InChI |
GHEALSLMANYBRM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C21)(C3=CC(=C(C=C3)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)



![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)
![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)



